molecular formula C25H15Cl3N2S B11780491 2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile

2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile

Cat. No.: B11780491
M. Wt: 481.8 g/mol
InChI Key: JTTHGHGPIPZPKJ-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile typically involves the reaction of 4-chlorobenzyl chloride with 4,6-bis(4-chlorophenyl)nicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The thioether linkage is formed through a nucleophilic substitution reaction, where the thiol group of 4-chlorobenzyl chloride attacks the electrophilic carbon of the nicotinonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
  • 2-((3-Chlorobenzyl)thio)-6-(2-thienyl)nicotinonitrile
  • 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C25H15Cl3N2S

Molecular Weight

481.8 g/mol

IUPAC Name

4,6-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C25H15Cl3N2S/c26-19-7-1-16(2-8-19)15-31-25-23(14-29)22(17-3-9-20(27)10-4-17)13-24(30-25)18-5-11-21(28)12-6-18/h1-13H,15H2

InChI Key

JTTHGHGPIPZPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N)Cl

Origin of Product

United States

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